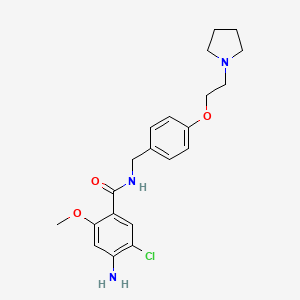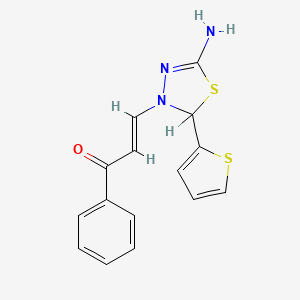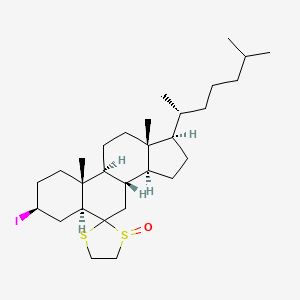
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride is a quaternary ammonium compound known for its diverse applications in various industries. It is commonly used as a cationic surfactant and has significant roles in the textile, paper, and water treatment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride typically involves the reaction of decylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where decylamine and epichlorohydrin are mixed and heated to specific temperatures. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of cationic starches and as a flocculant in water treatment.
Wirkmechanismus
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces and molecules. This interaction can disrupt microbial cell membranes, leading to antimicrobial activity. In industrial applications, it helps in the aggregation of particles, facilitating their removal from solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)triethylammonium chloride
- (3-Chloro-2-hydroxypropyl)tripropylammonium chloride
Uniqueness
Compared to similar compounds, (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has a longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong cationic activity.
Eigenschaften
CAS-Nummer |
106130-13-6 |
|---|---|
Molekularformel |
C15H33Cl2NO |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxypropyl)-decyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H33ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-17(2,3)14-15(18)13-16;/h15,18H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UVNFMNQJFRLKST-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)

![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)








